5'-Demethylaquillochin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of 5’-Demethylaquillochin involves the extraction from natural sources followed by purification processes. The compound can be isolated from the dichloromethane extract of E. cavaleriei . The extraction process typically involves solvent extraction, followed by chromatographic techniques to purify the compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Analyse Chemischer Reaktionen

5’-Demethylaquillochin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5’-Demethylaquillochin can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research has indicated that 5'-demethylaquillochin exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against human colon tumorigenic cells (HCT-116) and breast cancer cells (MCF-7), suggesting potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that it can effectively scavenge free radicals, contributing to its potential as a protective agent against cellular damage .

Antimicrobial Effects

this compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy in inhibiting the growth of both gram-positive and gram-negative bacteria positions it as a candidate for developing new antimicrobial therapies .

Biochemical Investigations

Mechanisms of Action

Investigations into the mechanisms by which this compound exerts its biological effects have revealed that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This understanding is vital for developing targeted therapies that leverage these mechanisms for enhanced efficacy .

Synergistic Effects

Studies have explored the synergistic effects of this compound when combined with other phytochemicals. Such combinations may enhance its therapeutic potential, especially in the context of cancer treatment and microbial infections .

Natural Product Chemistry

Isolation and Characterization

The isolation of this compound from natural sources has been a focus of recent research. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) have been employed to characterize the compound and assess its purity and concentration in various extracts .

Herbal Medicine Applications

Given its bioactive properties, this compound is being investigated for inclusion in herbal medicine formulations. Its presence in traditional medicinal plants underscores its potential role in complementary and alternative medicine practices .

Case Studies

Wirkmechanismus

The mechanism of action of 5’-Demethylaquillochin involves the induction of detoxification enzymes, which play a crucial role in the metabolism and elimination of carcinogens from the body. The compound interacts with molecular targets such as nuclear receptors and transcription factors, leading to the activation of detoxification pathways. This results in the increased expression of enzymes involved in the detoxification process, thereby reducing the risk of carcinogenesis.

Vergleich Mit ähnlichen Verbindungen

5’-Demethylaquillochin can be compared with other coumarin derivatives such as scopoletin, cleomiscosin C, and cleomiscosin D . While these compounds share similar structural features, 5’-Demethylaquillochin is unique due to its specific chemopreventive properties and its ability to induce detoxification enzymes. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

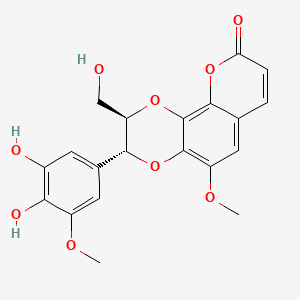

5'-Demethylaquillochin, also known as hydroxyclemosicosins A, is a coumarinolignan compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound belongs to a class of compounds known as coumarinolignans. Its chemical structure is characterized by the presence of a coumarin moiety linked to a lignan backbone, which is pivotal for its biological activity. The compound has been isolated from various plant species, particularly from the Acer genus and other related plants.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological effects:

- Antioxidant Activity : this compound exhibits significant antioxidant properties. In a study assessing the DPPH radical scavenging activity, the compound demonstrated an IC50 value that indicates its effectiveness in neutralizing free radicals, which is crucial for preventing oxidative stress-related diseases .

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against various bacterial strains. In particular, it has been tested against both gram-positive and gram-negative bacteria, showing varying degrees of effectiveness .

- Cytotoxicity : The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that this compound can inhibit cell proliferation in specific cancer types, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 12.60 | |

| Antimicrobial | Staphylococcus aureus | 250-1000 | |

| Cytotoxicity | J774 Cells | <50 |

Case Studies

Several case studies have explored the applications of this compound in various fields:

- Pharmacological Research : A study focused on the extraction and characterization of this compound from Acer platanoides bark demonstrated its potential as a natural antioxidant and antimicrobial agent. The research highlighted the importance of isolating phytochemicals for therapeutic applications .

- Cancer Treatment : Another case study examined the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting further exploration for its use in cancer therapy .

- Nutraceutical Development : Researchers have proposed the incorporation of this compound into dietary supplements due to its health benefits related to oxidative stress reduction and antimicrobial properties. This approach aims to enhance public health through natural products .

Eigenschaften

IUPAC Name |

(2R,3R)-3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3/t14-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGMZCSYDMJJM-RHSMWYFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.